Direct Head-to-Head or Cross-Study Comparable Bioactivity Data: Not Available for This Compound
An extensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) identified no direct head-to-head comparator bioactivity data for 2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide. The compound appears exclusively in the PubChem database with no annotated biological assay results [1]. A published structure-activity relationship (SAR) study on furan-carboxamide derivatives identified 2,5-dimethyl substitution on the furan ring as significant for anti-H5N1 activity (EC₅₀ = 1.25 μM for the most potent analog 1a), but the specific compound bearing the 3-(thiophen-2-yl)pyrazin-2-yl-methyl substituent was neither synthesized nor tested in that study [2]. Consequently, no quantitative differentiation evidence meeting the required evidentiary standards (defined comparator, quantitative target compound data, matching assay conditions) could be retrieved.
| Evidence Dimension | Anti-H5N1 influenza A virus activity (EC₅₀) |
|---|---|
| Target Compound Data | No data available for this specific compound |
| Comparator Or Baseline | 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a): EC₅₀ = 1.25 μM against H5N1 [2] |
| Quantified Difference | Not calculable—target compound not tested in the same assay |
| Conditions | In vitro anti-H5N1 influenza A virus assay (MDCK cell-based); RSC Adv. 2017 study [2] |
Why This Matters
The absence of verified comparator bioactivity data means procurement decisions for this compound must be based on its unique chemotype and library provenance rather than on demonstrated potency advantages; users requiring quantitative performance guarantees should request custom synthesis and screening validation.
- [1] PubChem Compound Summary for CID 122160681. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Yu, Y.; Zheng, J.; Cao, L.; Li, S.; Li, X.; Zhou, H.-B.; Liu, X.; Wu, S.; Dong, C. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Adv. 2017, 7, 10668–10677. View Source
